2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine
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Overview
Description
2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine is a chemical compound that features a piperidine ring substituted with a fluoroethoxy group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine typically involves the reaction of piperidine derivatives with fluoroethanol under specific conditions. One common method includes the nucleophilic substitution reaction where piperidine reacts with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluoroethoxy group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethoxy group may enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)ethan-1-amine
- 2-(2-piperidin-4-yl)ethan-1-amine
- 2-(4-(2-fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b:4,5-c’]dipyridine
Uniqueness
2-[4-(2-fluoroethoxy)piperidin-1-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethoxy group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
2680530-63-4 |
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Molecular Formula |
C9H19FN2O |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
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